molecular formula C19H13NO4 B11018290 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate

Cat. No.: B11018290
M. Wt: 319.3 g/mol
InChI Key: UVKRUJISHRPOBR-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is a heterocyclic compound that combines the structural features of benzoxazole and furan. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzoxazole and furan moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the coupling of a boronated furan derivative with a halogenated benzoxazole derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation can also be employed to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The furan ring can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is unique due to the combination of benzoxazole and furan moieties in a single molecule. This dual functionality enhances its chemical reactivity and broadens its range of applications compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) furan-2-carboxylate

InChI

InChI=1S/C19H13NO4/c21-19(17-7-4-10-22-17)23-14-8-9-15-16(20-24-18(15)12-14)11-13-5-2-1-3-6-13/h1-10,12H,11H2

InChI Key

UVKRUJISHRPOBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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